molecular formula C9H10BrFO B1376340 4-Bromo-1-fluoro-2-isopropoxybenzene CAS No. 944278-95-9

4-Bromo-1-fluoro-2-isopropoxybenzene

Cat. No. B1376340
M. Wt: 233.08 g/mol
InChI Key: VVWMTCPHQYYNBO-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .


Physical And Chemical Properties Analysis

4-Bromo-1-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, closely related to 4-Bromo-1-fluoro-2-isopropoxybenzene, has been utilized as a novel bifunctional electrolyte additive in lithium-ion batteries. This additive can electrochemically polymerize to form a protective film, preventing voltage rise during overcharging. It also enhances thermal stability and reduces the flammability of the electrolyte without affecting normal cycle performance, making it a potential bi-functional electrolyte additive for lithium-ion batteries (Zhang Qian-y, 2014).

Radiochemistry

1-Bromo-4-[18F]fluorobenzene, a compound related to 4-Bromo-1-fluoro-2-isopropoxybenzene, is important for 18F-arylation reactions used in radiochemistry. It is prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with various methods being explored for its synthesis. This compound is crucial in the production of radiopharmaceuticals and for use in PET imaging (Ermert et al., 2004).

Polymer Chemistry

Alkoxybenzenes, including isopropoxybenzene which is structurally similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This allows for direct chain-end functionalization in polymer synthesis, demonstrating versatility in polymer chemistry applications (Morgan, Martínez-Castro, & Storey, 2010).

Fluorine Chemistry

Cobalt-catalyzed carbonylation studies involving fluoro- and bromobenzene derivatives have highlighted the chemical stability and reactivity of such compounds. This research is significant for developing methods to synthesize various fluorobenzoic acid derivatives, which have widespread applications in organic synthesis and medicinal chemistry (Boyarskiy et al., 2010).

Alzheimer's Disease Research

Fluoro-substituted styrylbenzene derivatives, similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been synthesized for detecting amyloid plaques in Alzheimer's disease. These compounds, due to their fluorescent properties, can effectively label human amyloid lesions, aiding in the diagnosis and study of Alzheimer's disease (Sato et al., 2004).

Safety And Hazards

4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Relevant Papers Relevant papers related to 4-Bromo-1-fluoro-2-isopropoxybenzene can be found at Sigma-Aldrich .

properties

IUPAC Name

4-bromo-1-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWMTCPHQYYNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-isopropoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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